1-Acetylindolin-2-one chemical properties and structure
1-Acetylindolin-2-one chemical properties and structure
An In-Depth Technical Guide to 1-Acetylindolin-2-one: Chemical Properties, Structure, and Synthetic Relevance
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Abstract
The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This technical guide provides a comprehensive examination of a key derivative, 1-Acetylindolin-2-one. We delve into its structural characteristics, physicochemical properties, and core reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, spectroscopic characterization, and strategic importance as a synthetic intermediate for creating complex heterocyclic entities with therapeutic potential.
Introduction: The Significance of the Indolin-2-one Core
The indolin-2-one ring system is a prominent heterocyclic motif in drug discovery, particularly in the development of kinase inhibitors for oncology.[1] Its rigid, bicyclic structure provides a versatile template for introducing functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets. The modification at the N-1 position, as seen in 1-Acetylindolin-2-one, is a critical handle for modulating the molecule's electronic properties, solubility, and metabolic stability. The acetyl group, in this case, transforms the secondary amine of the parent oxindole into a tertiary amide, which significantly alters its hydrogen bonding capacity and reactivity. Understanding the fundamental properties of this acetylated derivative is crucial for its effective utilization in synthetic campaigns aimed at novel therapeutic agents.
Molecular Structure and Physicochemical Properties
1-Acetylindolin-2-one, also known as N-acetyl-oxindole, is structurally defined by an indolin-2-one core with an acetyl group covalently bonded to the nitrogen atom at position 1.
Caption: General workflow for the synthesis of 1-Acetylindolin-2-one.
Step-by-Step Methodology
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Reaction Setup: To a solution of indolin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).
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Cooling: Cool the stirred reaction mixture to 0 °C using an ice bath.
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Addition of Acetylating Agent: Add acetyl chloride (1.2 eq) dropwise to the mixture over 15 minutes. Ensure the temperature does not rise significantly.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 1M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel. [2]
Spectroscopic Characterization
Accurate structural elucidation is paramount. The following spectroscopic data are predicted based on the known structure and typical values for the constituent functional groups, as specific experimental datasets are not widely published. [3]
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.
Data Presentation: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aromatic | ~7.2 - 7.6 | m | Ar-H |
| Methylene (C3) | ~3.6 | s | -CO-CH₂-Ar |
| Acetyl Methyl | ~2.6 | s | -N-CO-CH₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Carbon Assignment |
| Carbonyl (Amide) | ~175 | C=O (Lactam) |
| Carbonyl (Acetyl) | ~170 | C=O (Acetyl) |
| Aromatic | ~122 - 142 | Ar-C |
| Methylene (C3) | ~36 | -CO-CH₂-Ar |
| Acetyl Methyl | ~24 | -N-CO-CH₃ |
Rationale for Predictions:
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¹H NMR: The aromatic protons are expected in their typical region. The key signal is the singlet for the C3 methylene protons around 3.6 ppm. The acetyl group's methyl protons will appear as a sharp singlet further downfield (~2.6 ppm) than a typical methyl group due to the adjacent carbonyl.
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¹³C NMR: Two distinct carbonyl signals are expected: one for the lactam (~175 ppm) and one for the acetyl group (~170 ppm). The C3 methylene carbon is expected around 36 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups.
Data Presentation: Key IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Amide C=O Stretch (Lactam) | ~1710-1680 | Strong |
| Amide C=O Stretch (Acetyl) | ~1670-1650 | Strong |
| Aromatic C=C Stretch | ~1600, ~1470 | Medium |
| Aliphatic C-H Stretch | ~2950-2850 | Medium |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
Trustworthiness of Protocol: The presence of two strong carbonyl peaks in the IR spectrum is a critical validation point for the successful N-acetylation, distinguishing it from the starting material which would show a single lactam C=O stretch and a prominent N-H stretch (~3200 cm⁻¹). [4]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns.
Expected Fragmentation: Under Electron Ionization (EI), the molecular ion (M⁺˙) at m/z = 175 is expected. Key fragmentation pathways include:
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Loss of Ketene: A characteristic fragmentation for N-acetyl compounds is the loss of ketene (CH₂=C=O, 42 Da) to give a fragment at m/z = 133.
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Loss of Acetyl Radical: Cleavage of the N-acetyl bond can result in the loss of an acetyl radical (•COCH₃, 43 Da), yielding a fragment at m/z = 132.
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Loss of CO: The indolin-2-one ring can lose carbon monoxide (28 Da).
Caption: Predicted major fragmentation pathways for 1-Acetylindolin-2-one.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-Acetylindolin-2-one is primarily centered at the C3 methylene position.
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Acidity of C3 Protons: The protons on the C3 carbon are acidic due to their position adjacent to the lactam carbonyl group. This allows for deprotonation with a suitable base to form an enolate.
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Aldol-type Condensations: The resulting enolate is a potent nucleophile that can react with various electrophiles, most commonly aldehydes and ketones, in Knoevenagel or Aldol-type condensation reactions. This is the most widely used strategy for elaborating the indolin-2-one core. The reaction of derivatives like 1-acetyl-3-dicyanomethylene-1,3-dihydro-2H-indol-2-one with nucleophiles highlights the electrophilic nature of the C3 position after initial condensation. [5]* Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), typically directed to the C5 position. The N-acetyl group is an ortho-, para-director, but steric hindrance often favors substitution at C5.
The N-acetyl group serves as a protecting group for the indoline nitrogen, preventing unwanted side reactions at that position during synthetic manipulations at C3 or the aromatic ring. It can be readily removed under hydrolytic conditions (acidic or basic) to regenerate the N-H functionality for further derivatization.
Conclusion: A Key Building Block for Drug Discovery
1-Acetylindolin-2-one is more than a simple derivative; it is a strategic intermediate in the synthesis of complex molecules with significant biological potential. Its well-defined reactivity, particularly at the C3 position, allows for the systematic construction of libraries of 3-substituted indolin-2-ones, which are potent inhibitors of protein kinases. [1]The protocols and data presented in this guide provide a foundational framework for researchers to confidently synthesize, characterize, and strategically employ this versatile building block in their drug discovery and development programs.
References
- Zaky, H. T., Mohamed, M. I., & Kandile, N. G. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1847. (URL not available)
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Chemsrc. (2024). 1-Acetylindoline CAS#:16078-30-1. Retrieved from [Link]
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Zaky, H. T., Mohamed, M. I., & Kandile, N. G. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information: Decarboxylative acylation of indolines with α-keto acids under palladium catalysis. Retrieved from [Link]
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Aly, M. F., Atta, A. H., Younes, M. I., & Metwally, S. A. M. (2011). Reaction of 1-acetyl-3-dicyanomethylene-1,3-dihydro-2H-indol-2-one with some nucleophilic reagents: Synthesis of some indol and quinoline derivatives. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one. Retrieved from [Link]
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